molecular formula C17H22N6O3S B14956639 N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B14956639
M. Wt: 390.5 g/mol
InChI Key: PSGUGQIJMMWLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide is a complex organic compound with a unique structure that combines several functional groups, including a pyrimidine ring, a benzoyl group, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Pyrazine Ring Formation: The pyrazine ring is formed through cyclization reactions involving the appropriate precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with fewer double bonds or oxygen atoms.

Scientific Research Applications

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide:

    This compound: Similar compounds may include other pyrazine derivatives, pyrimidine derivatives, and sulfonamide compounds.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H22N6O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(pyrimidin-2-ylamino)benzoyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H22N6O3S/c1-21(2)27(25,26)23-11-9-22(10-12-23)16(24)14-5-3-6-15(13-14)20-17-18-7-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,18,19,20)

InChI Key

PSGUGQIJMMWLOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.